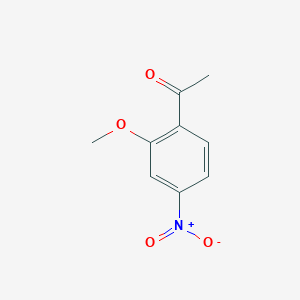

1-(2-Methoxy-4-nitrophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

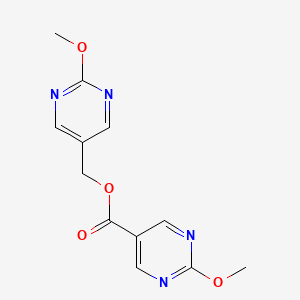

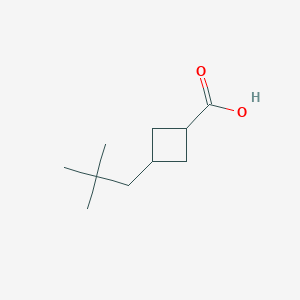

1-(2-Methoxy-4-nitrophenyl)ethanone is a chemical compound with the molecular formula C9H9NO4 . It is also known as Ethanone, 1-(2-nitrophenyl)- .

Molecular Structure Analysis

The molecular structure of 1-(2-Methoxy-4-nitrophenyl)ethanone consists of a ketone group attached to a phenyl ring, which is further substituted with a methoxy group and a nitro group . The molecular weight of this compound is 195.17 .Physical And Chemical Properties Analysis

1-(2-Methoxy-4-nitrophenyl)ethanone is a powder that is stored at room temperature . It has a melting point of 92-93 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Phase Equilibrium Studies

Research on the solid-liquid phase equilibrium and ternary phase diagrams of related compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, in various solvents, provides insights into the physical properties and solubility behaviors of similar compounds like 1-(2-Methoxy-4-nitrophenyl)ethanone. These studies are crucial for understanding the separation processes of such compounds (Li et al., 2019).

Charge Density Analysis

High-resolution X-ray and neutron diffraction data have been used to analyze the charge density in compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone. Such analyses reveal the intra- and intermolecular bonding features and the extent of pi-delocalization within the molecule, which are relevant for understanding the properties of similar compounds (Hibbs et al., 2003).

Chemical Synthesis

The compound has been used in the synthesis of various chemicals. For instance, 1-(2-nitrophenyl)ethanone has been used in preparing 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, demonstrating the compound's role in chemical reactions and syntheses (Guo et al., 2009).

Biochemical Property Assessment

Computational assessments of biochemical properties, like in the case of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, are significant in understanding the pharmaceutical potential of such compounds. These studies often involve vibrational spectroscopy and molecular docking mechanisms (Onawole et al., 2017).

Catalytic Reactions

1-(2-Methoxy-4-nitrophenyl)ethanone-related compounds have been studied in the context of catalytic reactions, such as the hydrogenation of nitrophenyl compounds. Understanding these reactions is crucial for industrial applications and the synthesis of related compounds (Glavanović & Zrnčević, 1999).

Synthesis of Novel Compounds

The synthesis of novel compounds starting from derivatives like 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones showcases the chemical versatility and potential applications of 1-(2-Methoxy-4-nitrophenyl)ethanone in creating new chemicals (Kwiecień & Szychowska, 2006).

Antibacterial Activity

Research on the synthesis and antibacterial activity of thiosemicarbazones, starting from compounds like 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc]-4-(aryl)-3-thiosemicarbazones, demonstrates the potential of 1-(2-Methoxy-4-nitrophenyl)ethanone derivatives in pharmaceutical applications (Parekh & Desai, 2006).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Eigenschaften

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBOJZSASSWCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2718266.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)

![3-methyl-1-phenyl-N-(p-tolylcarbamothioyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2718275.png)

![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)